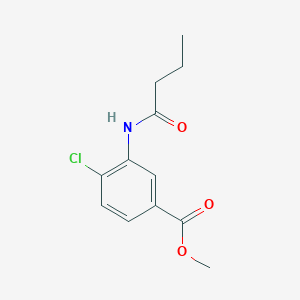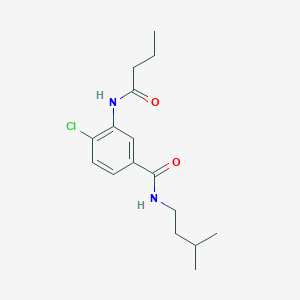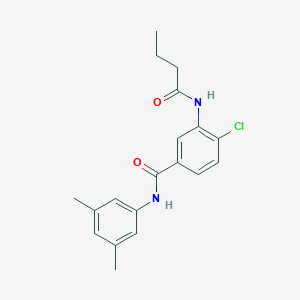![molecular formula C24H23ClN2O6 B309372 N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor Nuclear Factor-Kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, cell proliferation, and survival. Dysregulation of NF-κB has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
CEP-33779 inhibits the activity of NF-κB by binding to the IKKβ kinase subunit, which is essential for NF-κB activation. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes. This leads to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. CEP-33779 has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. In addition, CEP-33779 has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, CEP-33779 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Orientations Futures
There are several future directions for the research and development of CEP-33779. One direction is to optimize its pharmacokinetic properties to improve its efficacy in animal models. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, CEP-33779 can be used as a tool to study the role of NF-κB in various biological processes. Finally, the development of more potent and selective NF-κB inhibitors based on the structure of CEP-33779 is an exciting area of research.
Méthodes De Synthèse
CEP-33779 was first synthesized by ChemGenex Pharmaceuticals in 2006. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline to form N-(4-methoxyphenyl)-2-chloro-5-nitrobenzamide. This compound is then reduced to N-(4-methoxyphenyl)-2-chloro-5-aminobenzamide, which is further reacted with 3,4,5-trimethoxybenzoic acid to form CEP-33779.
Applications De Recherche Scientifique
CEP-33779 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting NF-κB activity and reducing inflammation in various disease models, including cancer, autoimmune disorders, and inflammatory diseases. CEP-33779 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
Formule moléculaire |
C24H23ClN2O6 |
|---|---|
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
N-[2-chloro-5-[(4-methoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H23ClN2O6/c1-30-17-8-6-16(7-9-17)26-23(28)14-5-10-18(25)19(11-14)27-24(29)15-12-20(31-2)22(33-4)21(13-15)32-3/h5-13H,1-4H3,(H,26,28)(H,27,29) |
Clé InChI |
PHORWJYHGOTDMU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309295.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(ethoxyacetyl)amino]benzamide](/img/structure/B309298.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309305.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309308.png)

![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309312.png)